molecular formula C18H38O4S B12571200 2,5,8,11-Tetraoxadocosane-22-thiol CAS No. 200880-89-3

2,5,8,11-Tetraoxadocosane-22-thiol

Cat. No.: B12571200
CAS No.: 200880-89-3
M. Wt: 350.6 g/mol
InChI Key: KQLXCLJTWNATKC-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxadocosane-22-thiol is a chemical compound with the molecular formula C18H38O4S It is characterized by the presence of four oxygen atoms and a thiol group (-SH) attached to a long carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8,11-Tetraoxadocosane-22-thiol typically involves the reaction of a suitable precursor with thiol-containing reagents. One common method is the reaction of 2,5,8,11-Tetraoxadocosane with thiol reagents under mild conditions. The use of coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) has been reported to facilitate the formation of thiol esters at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5,8,11-Tetraoxadocosane-22-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products

    Oxidation: Disulfides (R-S-S-R) and sulfonic acids (R-SO3H).

    Reduction: Thiols (R-SH).

    Substitution: Alkylated or acylated thiol derivatives.

Scientific Research Applications

2,5,8,11-Tetraoxadocosane-22-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of thiol-based redox reactions and as a probe for detecting reactive oxygen species.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxadocosane-22-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, including redox signaling and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11-Tetraoxadodecane: Similar structure but lacks the thiol group.

    Triethylene glycol dimethyl ether: Contains similar ether linkages but different functional groups.

Properties

CAS No.

200880-89-3

Molecular Formula

C18H38O4S

Molecular Weight

350.6 g/mol

IUPAC Name

11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecane-1-thiol

InChI

InChI=1S/C18H38O4S/c1-19-12-13-21-16-17-22-15-14-20-11-9-7-5-3-2-4-6-8-10-18-23/h23H,2-18H2,1H3

InChI Key

KQLXCLJTWNATKC-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCCCCCCCCCCS

Origin of Product

United States

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